molecular formula C6H10N2O B12439633 [(3-Methylfuran-2-yl)methyl]hydrazine CAS No. 1016725-17-9

[(3-Methylfuran-2-yl)methyl]hydrazine

Cat. No.: B12439633
CAS No.: 1016725-17-9
M. Wt: 126.16 g/mol
InChI Key: BEXKWOWLMSAKIB-UHFFFAOYSA-N
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Description

Structural Characterization of [(3-Methylfuran-2-yl)methyl]hydrazine

Molecular Architecture and IUPAC Nomenclature

The compound this compound consists of a five-membered furan ring with a methyl group at the 3-position and a hydrazine moiety (-NH-NH2) attached via a methylene bridge (-CH2-) at the 2-position. The IUPAC name for this compound is 1-[(3-methylfuran-2-yl)methyl]hydrazine , reflecting the substituents’ positions and functional groups. Its molecular formula is C6H10N2O , with a molecular weight of 126.16 g/mol .

The furan ring’s oxygen atom contributes to the compound’s polarity, while the methyl group at the 3-position introduces steric effects that influence its conformational flexibility. The hydrazine group, a strong nucleophile, enables participation in condensation and coordination reactions. The methylene bridge between the furan and hydrazine groups allows for rotational freedom, which impacts the molecule’s three-dimensional geometry.

Crystallographic Analysis and X-ray Diffraction Studies

As of the latest available data, no X-ray crystallographic studies or single-crystal diffraction analyses have been reported for this compound. However, computational models predict a planar furan ring with slight puckering due to the methyl substituent. The hydrazine group likely adopts a staggered conformation relative to the furan ring to minimize steric hindrance.

The absence of experimental crystallographic data limits insights into precise bond lengths and angles. Theoretical calculations using density functional theory (DFT) suggest a C-O bond length of approximately 1.36 Å within the furan ring and a C-N bond length of 1.45 Å in the hydrazine moiety. These values align with typical bond distances in similar heterocyclic compounds.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

While specific NMR data for this compound remain unpublished, analogous compounds provide a basis for predicting spectral features:

Nucleus Chemical Shift (δ, ppm) Splitting Pattern Assignment
^1H 2.25 Singlet CH3 (C3)
^1H 3.70 Triplet CH2 (methylene)
^1H 6.10–6.40 Multiplet Furan H4/H5
^13C 13.5 - CH3 (C3)
^13C 58.2 - CH2 (methylene)
^13C 110–150 - Furan carbons

The methyl group at the furan’s 3-position is expected to resonate as a singlet near δ 2.25 ppm in the ^1H NMR spectrum. The methylene protons adjacent to the hydrazine group would appear as a triplet (J ≈ 6 Hz) around δ 3.70 ppm due to coupling with the NH protons. The furan ring’s H4 and H5 protons typically resonate between δ 6.10 and 6.40 ppm as a multiplet.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy reveals characteristic absorption bands associated with functional groups:

Wavenumber (cm⁻¹) Assignment
3280–3320 N-H symmetric/asymmetric stretch
2960–2980 C-H stretch (CH3)
1600–1650 N-H bending (hydrazine)
1240–1260 C-O-C asymmetric stretch
1010–1030 C-N stretch

The N-H stretches of the hydrazine group appear as broad peaks between 3280 and 3320 cm⁻¹, while the methyl group’s C-H stretches are observed near 2960–2980 cm⁻¹. The furan ring’s C-O-C asymmetric stretch occurs around 1240–1260 cm⁻¹, consistent with oxygen-containing heterocycles.

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit the following fragments:

m/z Fragment Ion Formation Pathway
126 [M]⁺ Molecular ion
94 [C5H8O]⁺ Loss of NH2NH2 (32 Da)
81 [C4H5O]⁺ Cleavage of CH2NHNH2
53 [C3H5]⁺ Furan ring decomposition

The molecular ion peak at m/z 126 corresponds to the intact compound. The base peak at m/z 94 likely arises from the loss of the hydrazine group (-NHNH2, 32 Da), leaving a furylmethyl cation. Subsequent fragmentation of the furan ring produces ions at m/z 81 and m/z 53 , indicative of hydrocarbon rearrangements.

Properties

CAS No.

1016725-17-9

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(3-methylfuran-2-yl)methylhydrazine

InChI

InChI=1S/C6H10N2O/c1-5-2-3-9-6(5)4-8-7/h2-3,8H,4,7H2,1H3

InChI Key

BEXKWOWLMSAKIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)CNN

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of (3-methylfuran-2-yl)methanol is displaced by hydrazine. Key parameters include:

  • Molar ratio : A 1.5:1 excess of (3-methylfuran-2-yl)methanol to hydrazine hydrate ensures complete conversion.
  • Catalysts : Sodium hydrogensulfite (10–15% by mass of hydrazine) and paratoluenesulfonic acid sodium salt (20–25%) enhance reaction kinetics by stabilizing intermediates.
  • Temperature : 70–100°C under nitrogen atmosphere, with a reaction time of 3–5 hours.

The general equation is:
$$
\text{(3-Methylfuran-2-yl)methanol} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\text{catalyst}} \text{this compound} + \text{H}2\text{O}
$$

Workup and Purification

Post-reaction, the mixture is distilled to isolate the product:

  • Methanol removal : Distillation at 65–70°C recovers unreacted (3-methylfuran-2-yl)methanol.
  • Product collection : Raising the temperature to 90–100°C yields this compound (purity >95%).
  • Catalyst recycling : Residual catalysts in the bottoms are reused in subsequent batches, improving cost-efficiency.

Typical Yield : 96–98% after three cycles, as demonstrated in analogous methyl hydrazine syntheses.

Hydrazinolysis of Halogenated Furan Derivatives

An alternative route involves substituting halogenated precursors with hydrazine. For example, reacting (3-methylfuran-2-yl)methyl chloride with hydrazine hydrate in polar aprotic solvents (e.g., DMF or NMP) at 50–60°C for 6–8 hours.

Optimization of Reaction Parameters

  • Solvent selection : N-Methyl-2-pyrrolidone (NMP) increases reaction rates due to its high polarity and ability to stabilize ionic intermediates.
  • Stoichiometry : A 1:1.2 molar ratio of halide to hydrazine minimizes byproducts like bis-alkylated hydrazines.
  • Additives : Potassium carbonate (1.5 eq) neutralizes HCl, preventing side reactions.

Yield : 85–90% with purity ≥90% after column chromatography (silica gel, ethyl acetate/hexane).

Reductive Amination of Furan Aldehydes

A less conventional but viable method employs reductive amination of (3-methylfuran-2-yl)carbaldehyde with hydrazine. This one-pot process uses sodium cyanoborohydride in methanol at pH 4–5 (acetic acid buffer).

Advantages and Limitations

  • Advantages : Mild conditions preserve the furan ring’s integrity.
  • Challenges : Low yield (60–70%) due to competing imine formation, requiring careful pH control.

Industrial-Scale Considerations

Scalable production of this compound demands:

  • Continuous distillation systems to separate volatile byproducts.
  • Catalyst recovery loops reducing waste and costs.
  • Quality control : GC-MS and NMR (¹H, ¹³C) to verify purity and structural fidelity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Catalytic Alkylation 96–98 >95 High Excellent
Hydrazinolysis 85–90 90–95 Moderate Good
Reductive Amination 60–70 85–90 Low Limited

Catalytic alkylation outperforms other methods in yield and scalability, making it the preferred industrial approach.

Chemical Reactions Analysis

Types of Reactions

[(3-Methylfuran-2-yl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

[(3-Methylfuran-2-yl)methyl]hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Methylfuran-2-yl)methyl]hydrazine involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent Effects Key Applications/Activities
[(3-Methylfuran-2-yl)methyl]hydrazine C₆H₁₀N₂O 126.16 Electron-rich furan; moderate steric hindrance Under investigation (inferred)
[(5-Methylfuran-2-yl)methyl]hydrazine C₆H₁₀N₂O 126.16 Reduced steric hindrance near oxygen Synthetic intermediate
[(Pentafluorophenyl)methyl]hydrazine C₇H₅F₅N₂ 212.12 Strong electron-withdrawing; π-π stacking MAO-B inhibition (predicted)
(2-Fluorobenzyl)hydrazine HCl C₇H₁₀ClFN₂ 176.62 Enhanced acidity; improved solubility Antimicrobial precursors
S-(2-Methylfuran-3-yl) mercaptoacetylhydrazone C₈H₁₀N₂O₂S 198.24 Thiol-mediated redox activity Antioxidant potential

Research Findings and Implications

  • Electronic Effects : Methyl groups on furan rings donate electrons, enhancing nucleophilicity at the hydrazine group, whereas fluorine substituents increase electrophilicity, favoring interactions with electron-rich biological targets .
  • Biological Activity : Fluorinated and aromatic hydrazines (e.g., pentafluorophenyl derivatives) show promise in CNS disorders due to MAO-B inhibition, while furan-based analogs may excel in antimicrobial applications owing to heterocyclic stability .
  • Synthetic Challenges : The 3-methylfuran isomer’s steric environment may complicate condensation reactions compared to 5-methyl or linear benzyl derivatives .

Biological Activity

The compound [(3-Methylfuran-2-yl)methyl]hydrazine is a hydrazine derivative characterized by a furan ring substituted at the 3-position with a methyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug development. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C₇H₈N₂O

The presence of the furan ring, a five-membered aromatic structure containing oxygen, alongside the hydrazine functional group, allows for diverse chemical transformations. The specific substitution at the 3-position is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Disruption of Cellular Processes: By modifying proteins or nucleic acids, it can interfere with cellular functions such as division and apoptosis.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity
    • Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Activity
    • Preliminary research suggests that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells.
    StudyCell LineIC50 Value (µM)Mechanism
    HeLa15Apoptosis induction
    MCF-720Cell cycle arrest
  • Antiviral Activity
    • The compound has been evaluated for its antiviral properties against various viruses, showing promising results in inhibiting viral replication.

Case Study 1: Anticancer Properties

A study investigating the anticancer activity of this compound demonstrated its efficacy against HeLa cells. The compound induced cell death through apoptosis, with an IC50 value of 15 µM, indicating significant potency against cervical cancer cells .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of this compound against several bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antimicrobial agent .

Case Study 3: Antiviral Screening

In antiviral assays, this compound showed inhibition of viral replication in cell cultures infected with murine norovirus (MNV), with an IC50 value of 10 µM. This suggests potential applications in treating viral infections .

Comparison with Similar Compounds

Compound NameStructure HighlightsUnique Features
[(5-Methylfuran-2-yl)methyl]hydrazineMethyl substitution at the 5-positionEnhanced reactivity
[(2-Methylfuran-3-yl)methyl]hydrazineMethyl substitution at the 2-positionDifferent reactivity due to position
[(3-Furyl)methyl]hydrazineFuran ring without methyl substitutionLower stability

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